7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 7th position and a fluorine atom at the 5th position on the isoquinoline ring, alongside a methyl group at the 1st position. It is often encountered in medicinal chemistry due to its potential biological activities and applications in various research fields, particularly in drug development and synthesis of complex organic molecules .
The compound has been cataloged under various identifiers, including its Chemical Abstracts Service number 1250064-89-1. It is classified as a halogenated tetrahydroisoquinoline derivative, which is significant for its structural properties and potential pharmacological effects. The molecular formula is , with a molecular weight of approximately 230.08 g/mol .
The synthesis of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves several key steps:
The synthesis may utilize various reagents such as palladium catalysts for coupling reactions and specific solvents like N,N-dimethylacetamide for reaction media. Reaction conditions are typically optimized for yield and purity, often employing techniques such as thin-layer chromatography for monitoring progress .
The molecular structure of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline can be represented by its SMILES notation: FC1=CC(Br)=CC2=C1CCNC2
. This notation indicates the presence of a fused bicyclic system characteristic of tetrahydroisoquinolines.
The three-dimensional conformation can significantly influence its biological activity and interaction with molecular targets .
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride can participate in various chemical reactions typical for isoquinoline derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize related analogs .
The mechanism of action for 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific biological targets such as receptors or enzymes. It is believed that this compound may modulate neurotransmitter systems or exhibit antimicrobial properties through receptor binding or inhibition of enzymatic activity.
Research indicates that compounds within the tetrahydroisoquinoline class may influence dopaminergic pathways or exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases . Further studies are necessary to elucidate specific pathways and targets involved.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity .
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride holds promise in several scientific fields:
The ongoing research into this compound's properties may unlock further applications in pharmaceuticals and materials science .
The synthesis of 7-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS 1414958-49-8, C₁₀H₁₂BrClFN, MW 280.56) requires sequential functionalization of the isoquinoline scaffold to achieve regioselective halogenation and N-methylation [5] [6]. Commercial routes typically employ a linear strategy beginning with the construction of the tetrahydroisoquinoline core, followed by position-directed electrophilic substitution and quaternization [2] [8].
Electrophilic bromination must occur after ring formation due to the sensitivity of bromo-fluoro intermediates during cyclization. Precursors like 5-fluoro-1,2,3,4-tetrahydroisoquinoline undergo bromination at the para position (C7) relative to the electron-donating ethylene bridge, using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25°C. This yields 7-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₉BrFN, CAS 1250064-89-1) with >90% regioselectivity [4] [9]. Alternative agents like bromonium chloride (BrCl) may enhance electrophilicity for electron-deficient substrates but risk overbromination [8].
Direct C5 fluorination is impractical post-cyclization due to competing side reactions. Instead, fluorinated aromatic precursors (e.g., 2-fluoro-4-bromophenethylamine) undergo Bischler–Napieralski cyclization using POCl₃ or PCl₅. This method exploits the ortho-directing ability of the phenethylamine group, achieving >95% specificity for the C5 position. Microwave-assisted cyclization (120°C, 30 min) further suppresses dihalogenated byproducts [4] [9].
N-Methylation employs reductive amination or direct alkylation:
Cyclization temperature dictates reaction pathway control:
Synthetic efficiency varies significantly among tetrahydroisoquinoline derivatives due to halogen positioning and N-substituents.
Table 2: Synthetic Efficiency of Tetrahydroisoquinoline Analogues
Compound | CAS Number | Key Synthetic Challenge | Max Yield (%) |
---|---|---|---|
7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | 1250064-89-1 | Oxidation of secondary amine | 65 |
7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | 1248202-83-6 | Regioselective C2-methylation | 72 |
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1414958-49-8 | Salt formation without decomposition | 89 |
7-Bromo-5-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 1341674-79-0 | Over-oxidation during lactam formation | 58 |
The hydrochloride derivative (1414958-49-8) benefits from stabilized crystallinity, enabling 89% yield via acidification. Conversely, lactamization of 7-bromo-5-fluoro-3,4-dihydroisoquinoline (1341674-79-0) suffers from competitive ring-opening [4] [7]. N-Methylation before bromination reduces halogenation efficiency by 15–20% due to the electron-donating effect of the methyl group [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: